
Bis(2,6-dimethylphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethylphenyl)diazene: is an organic compound with the molecular formula C16H18N2 2,2’,6,6’-Tetramethylazobenzene . This compound is characterized by the presence of two 2,6-dimethylphenyl groups connected by a diazene (N=N) linkage. It is a member of the azobenzene family, which is known for its photochromic properties, meaning it can change color when exposed to light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2,6-dimethylphenyl)diazene can be synthesized through the oxidation of 2,6-dimethylaniline using an oxidizing agent such as potassium permanganate in an aprotic solvent like dialkyl ketone . The reaction typically requires controlled conditions, including a temperature above 55°C to ensure the proper formation of the diazene linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,6-dimethylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to the corresponding amine, .
Substitution: The diazene linkage allows for substitution reactions, where one of the phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of more oxidized azobenzene derivatives.
Reduction: Formation of 2,6-dimethylaniline.
Substitution: Formation of substituted azobenzenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(2,6-dimethylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a photochromic material in studies related to light-induced molecular switches and sensors.
Biology: Investigated for its potential use in biological imaging and as a molecular probe due to its photoresponsive properties.
Medicine: Explored for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, including photoresponsive polymers and coatings.
Wirkmechanismus
The mechanism of action of Bis(2,6-dimethylphenyl)diazene involves its ability to undergo photoisomerization . When exposed to light, the compound can switch between its trans and cis forms. This photoisomerization alters the compound’s physical and chemical properties, making it useful in applications that require light-induced changes. The molecular targets and pathways involved include interactions with light-sensitive receptors and the modulation of molecular conformations .
Vergleich Mit ähnlichen Verbindungen
Azobenzene: The parent compound of the azobenzene family, known for its photochromic properties.
4,4’-Dimethylazobenzene: Similar structure with methyl groups at the 4,4’ positions instead of 2,6 positions.
4,4’-Dichloroazobenzene: Contains chlorine atoms at the 4,4’ positions, offering different reactivity and properties.
Uniqueness: Bis(2,6-dimethylphenyl)diazene is unique due to the presence of methyl groups at the 2,6 positions, which provide steric hindrance and influence the compound’s reactivity and stability. This structural feature makes it distinct from other azobenzene derivatives and enhances its photochromic behavior .
Eigenschaften
CAS-Nummer |
29418-31-3 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
bis(2,6-dimethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-11-7-5-8-12(2)15(11)17-18-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
XBEAJNFYXLTYFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=NC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


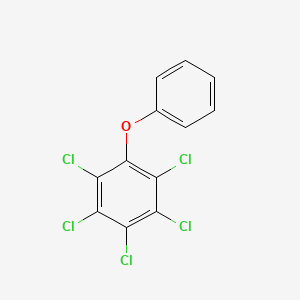

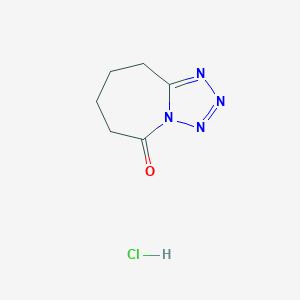
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
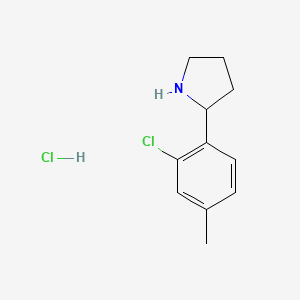
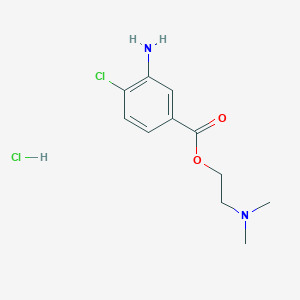
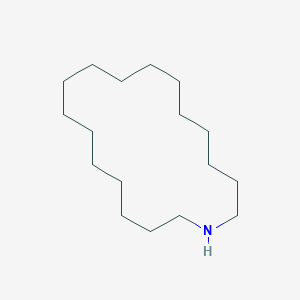
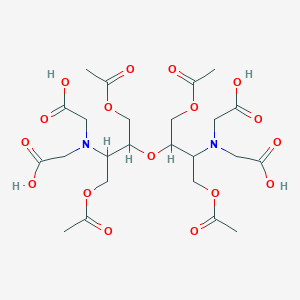
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
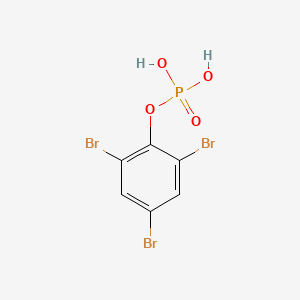

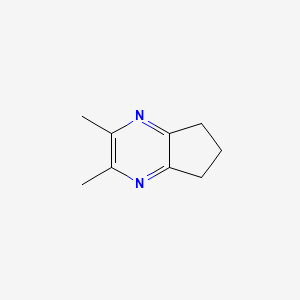
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
